molecular formula C24H13Cl2NO3 B11638238 3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid

3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid

Cat. No.: B11638238
M. Wt: 434.3 g/mol
InChI Key: HGMURRJJEUAEAN-UHFFFAOYSA-N
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Description

3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid is a complex organic compound that features a unique structure combining a furan ring, a benzoquinoline moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid is unique due to its combination of a furan ring, benzoquinoline moiety, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H13Cl2NO3

Molecular Weight

434.3 g/mol

IUPAC Name

3-[5-(2,4-dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C24H13Cl2NO3/c25-14-6-7-16(18(26)11-14)21-9-10-22(30-21)20-12-17(24(28)29)23-15-4-2-1-3-13(15)5-8-19(23)27-20/h1-12H,(H,28,29)

InChI Key

HGMURRJJEUAEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)O

Origin of Product

United States

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